N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine
Description
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Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-dihydroisoindol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-12-6-9-3-4-10-7-13(2)8-11(10)5-9/h3-5,12H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFNQUISYJYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(CN(C2)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650824 | |
| Record name | N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-27-5 | |
| Record name | N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine, with the CAS number 959237-27-5, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol. The structure features a bicyclic isoindole moiety that is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 959237-27-5 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| SMILES | CNCc1ccc2CN(C)Cc2c1 |
| InChI Key | WCPFNQUISYJYBC-UHFFFAOYSA-N |
Research indicates that this compound may interact with various neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders. Studies have shown that compounds targeting nAChRs can modulate neurotransmitter release and neuronal excitability, making them promising candidates for treating conditions like depression and anxiety .
Antidepressant Activity
In preclinical models, this compound exhibited antidepressant-like effects similar to established antidepressants. This was evidenced by reduced immobility in the forced swim test, a common assay for evaluating antidepressant efficacy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 1: Antidepressant-Like Effects
A study conducted on rodent models assessed the effects of this compound on behavior indicative of depression. The results showed significant reductions in immobility time compared to control groups treated with saline. The compound's efficacy was comparable to that of fluoxetine, a commonly prescribed antidepressant .
Study 2: Neuroprotection in Ischemia
In a study examining ischemic conditions in rat cerebellar cultures, the compound demonstrated significant protective effects against hypoxia-induced cell death. The treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in modulating inflammatory responses during ischemic events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
